molecular formula C6H7ClF6O2 B6321341 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane CAS No. 357-11-9

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane

Cat. No.: B6321341
CAS No.: 357-11-9
M. Wt: 260.56 g/mol
InChI Key: LZTPVASNAAINBI-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane is a chemical compound with the molecular formula C6H7ClF6O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a butane backbone

Preparation Methods

The synthesis of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,1,1,4,4,4-hexafluoro-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the chlorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane can be compared with other similar compounds, such as:

    1,1,1,4,4,4-Hexafluoro-2-butanone: This compound lacks the methoxy groups and has different reactivity and applications.

    2-Chloro-1,1,1,4,4,4-hexafluorobutane: Similar in structure but without the methoxy groups, leading to different chemical properties.

    1,1,1,4,4,4-Hexafluoro-2-chlorobutene:

Properties

IUPAC Name

3-chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF6O2/c1-14-4(15-2,6(11,12)13)3(7)5(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTPVASNAAINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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